

## YCH2823: A Novel USP7 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YCH2823   |           |
| Cat. No.:            | B12363048 | Get Quote |

# An In-depth Technical Guide on the Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its development through a scaffold hopping strategy from the earlier inhibitor FT671 has led to a compound with significantly enhanced cellular activity. YCH2823 has demonstrated robust anti-proliferative effects in a variety of cancer cell lines, including those with wild-type and mutant TP53, as well as MYCN-amplified neuroblastoma cells. The mechanism of action is centered on the direct inhibition of the USP7 catalytic domain, leading to the stabilization of the tumor suppressor protein p53 and its downstream target p21. This, in turn, induces G1 phase cell cycle arrest and apoptosis. Furthermore, YCH2823 has been shown to modulate the levels of the proto-oncogene BCL6 and exhibits synergistic effects with mTOR inhibitors, opening avenues for combination therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of YCH2823, including available quantitative data and detailed experimental methodologies.

#### Introduction

The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in oncology, primarily through its role in stabilizing key proteins involved in



tumorigenesis and tumor suppression.[1][2] One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Consequently, inhibition of USP7 represents a promising therapeutic strategy to restore p53 function in cancer cells.

**YCH2823** was identified through a scaffold hopping strategy aimed at improving the cellular potency of the known USP7 inhibitor, FT671.[1][2] This effort resulted in a novel chemical entity with enhanced efficacy in a range of cancer cell models.[2]

## **Discovery and Optimization**

The development of **YCH2823** began with the optimization of the previously reported USP7 inhibitor, FT671.[2] Employing a scaffold hopping strategy, researchers synthesized a series of novel derivatives to enhance cellular activity. This medicinal chemistry effort led to the identification of **YCH2823** as the lead candidate with superior potency.[2]

#### **Mechanism of Action**

**YCH2823** exerts its anti-cancer effects through the direct inhibition of the catalytic activity of USP7.[1][2] This inhibition leads to a cascade of downstream cellular events culminating in cell cycle arrest and apoptosis.

#### **Direct Inhibition of USP7**

**YCH2823** directly binds to the catalytic domain of USP7, preventing the deubiquitination of its substrates.[1][2] The high affinity of this interaction is reflected in its low nanomolar inhibitory and dissociation constants.

#### **Activation of the p53-p21 Signaling Axis**

The primary consequence of USP7 inhibition by **YCH2823** is the destabilization of MDM2. This leads to the accumulation and activation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression.[1][2] The crucial role of this pathway was demonstrated by the significantly diminished sensitivity to **YCH2823** in cells where p53 or p21 were knocked down. [1]



#### **Modulation of BCL6**

Treatment with **YCH2823** has also been observed to increase the transcriptional and protein levels of B-cell lymphoma 6 (BCL6), a proto-oncogene with complex roles in cancer.[1][3] The precise mechanism and consequences of this modulation in the context of USP7 inhibition are still under investigation.

## **Synergy with mTOR Inhibitors**

Combination studies have revealed a synergistic anti-cancer effect when **YCH2823** is used in conjunction with mTOR inhibitors, particularly in MYCN-amplified neuroblastoma cell lines.[1][4] This suggests potential combination therapy strategies for specific cancer subtypes.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **YCH2823**.

Table 1: In Vitro Potency of YCH2823

| Parameter                     | Value   | Reference |
|-------------------------------|---------|-----------|
| IC50 (USP7 Enzymatic Assay)   | 49.6 nM | [2]       |
| Kd (Binding Affinity to USP7) | 117 nM  | [2]       |

Table 2: Cellular Activity of YCH2823 in Selected Cancer Cell Lines

| Cell Line | Cancer<br>Type            | TP53 Status | MYCN<br>Status | IC50 (µM)    | Reference |
|-----------|---------------------------|-------------|----------------|--------------|-----------|
| MM.1S     | Multiple<br>Myeloma       | Wild-Type   | Not Reported   | Not Reported | [1]       |
| CHP-212   | Neuroblasto<br>ma         | Wild-Type   | Amplified      | Not Reported | [1]       |
| NCI-H526  | Small Cell<br>Lung Cancer | Mutant      | Not Reported   | Not Reported | [1]       |



Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature.

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Figure 1: YCH2823 Mechanism of Action





Click to download full resolution via product page

Figure 2: Preclinical Evaluation Workflow

## **Detailed Experimental Protocols**

Disclaimer: The following are generalized protocols based on standard laboratory procedures. The specific, detailed protocols used in the primary research for **YCH2823** were not publicly available in the supplementary materials of the cited publications.

#### **USP7 Enzymatic Assay**

This assay is designed to determine the in vitro inhibitory activity of **YCH2823** against purified USP7 enzyme.

- Materials:
  - Recombinant human USP7 enzyme
  - Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)
  - Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
  - YCH2823 (serial dilutions in DMSO)
  - 384-well black microplate
  - Fluorescence plate reader
- Procedure:
  - Prepare serial dilutions of YCH2823 in DMSO.



- o In a 384-well plate, add the assay buffer.
- Add the YCH2823 dilutions to the respective wells. Include a DMSO-only control.
- Add the USP7 enzyme to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.
- Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths.
- Calculate the rate of reaction from the linear phase of the fluorescence increase.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

### **Cell Viability Assay (MTS Assay)**

This assay measures the effect of YCH2823 on the proliferation and viability of cancer cells.

- Materials:
  - Cancer cell lines of interest
  - Complete cell culture medium
  - YCH2823 (serial dilutions)
  - 96-well clear tissue culture plates
  - MTS reagent
  - Absorbance plate reader
- Procedure:
  - Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.



- Treat cells with serial dilutions of YCH2823. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a plate reader.
- Normalize the absorbance values of treated wells to the vehicle control wells (100% viability).
- Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.

### **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This assay quantifies the induction of apoptosis in cells treated with **YCH2823** using flow cytometry.

- Materials:
  - Cancer cell lines
  - YCH2823
  - Annexin V-FITC (or other fluorochrome)
  - Propidium Iodide (PI)
  - 1X Binding Buffer
  - Flow cytometer
- Procedure:
  - Seed cells and treat with YCH2823 at various concentrations for a predetermined time (e.g., 24, 48 hours).



- Harvest cells, including any floating cells from the supernatant.
- Wash cells with cold PBS and resuspend in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells on a flow cytometer.
- Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

### **Cell Cycle Analysis (Propidium Iodide Staining)**

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with **YCH2823**.

- Materials:
  - Cancer cell lines
  - YCH2823
  - Cold 70% ethanol
  - Propidium Iodide (PI) staining solution (containing RNase A)
  - Flow cytometer
- Procedure:
  - Treat cells with YCH2823 for the desired duration.
  - Harvest and wash the cells with PBS.
  - Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at
    -20°C for at least 2 hours.



- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells on a flow cytometer.
- Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

#### **Western Blotting**

This technique is used to detect changes in the protein levels of p53, p21, and BCL6 following treatment with **YCH2823**.

- Materials:
  - Cancer cell lines
  - YCH2823
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - Primary antibodies (anti-p53, anti-p21, anti-BCL6, and a loading control like anti-β-actin or anti-GAPDH)
  - HRP-conjugated secondary antibodies
  - SDS-PAGE gels and transfer apparatus
  - PVDF or nitrocellulose membranes
  - Chemiluminescent substrate
  - Imaging system
- Procedure:
  - Treat cells with YCH2823 for the desired time.



- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to the loading control.

#### In Vivo Studies

While the primary publication on **YCH2823** did not include in vivo data, the potent in vitro activity suggests its potential for efficacy in animal models.[1] Studies with other USP7 inhibitors have demonstrated tumor growth inhibition in xenograft models.[1] Future research on **YCH2823** will likely involve subcutaneous xenograft studies in immunocompromised mice bearing human cancer cell lines to evaluate its anti-tumor efficacy and tolerability in vivo. Pharmacokinetic studies will also be crucial to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

## **Clinical Development**

As of the latest available information, there are no registered clinical trials for **YCH2823**. Its development is currently in the preclinical stage.

#### Conclusion

**YCH2823** is a promising novel USP7 inhibitor with potent in vitro anti-cancer activity across a range of cell lines with diverse genetic backgrounds. Its well-defined mechanism of action, centered on the activation of the p53 pathway, provides a strong rationale for its further development. The synergistic effects observed with mTOR inhibitors also highlight its potential



for use in combination therapies. Future preclinical studies, particularly in vivo efficacy and pharmacokinetic profiling, will be critical in determining its potential for clinical translation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Identification of YCH2823 as a novel USP7 inhibitor for cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. YCH-2823, a novel USP7 inhibitor with efficacy in TP53 wild-type and mutant cancer cells | BioWorld [bioworld.com]
- To cite this document: BenchChem. [YCH2823: A Novel USP7 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363048#discovery-and-development-of-ych2823]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com